Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 6-position and a carboxylate group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of 2-aminopyridine with appropriate brominated intermediates. One common method includes the reaction of 2-aminopyridine with bromoacetic acid derivatives under acidic conditions, followed by esterification to introduce the methyl ester group . Another approach involves the use of cycloaddition reactions where the pyridine ring is fused with an imidazole ring in the presence of brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products Formed
Substitution: Products include various 6-substituted imidazo[1,5-a]pyridine derivatives.
Oxidation: N-oxides of the imidazo[1,5-a]pyridine ring.
Reduction: De-brominated imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridine with similar biological activities but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related heterocycle with distinct chemical properties and applications.
Uniqueness
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which confer specific reactivity and biological activity. These functional groups allow for diverse chemical modifications and enhance the compound’s potential as a versatile scaffold in drug discovery and material science .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 |
InChI Key |
KLMKCANXMWXIAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CN=CN21)Br |
Origin of Product |
United States |
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